4-(Butylthio)phenylmethanol chemical structure and properties
4-(Butylthio)phenylmethanol chemical structure and properties
Structural Dynamics, Synthetic Utility, and Applications
Executive Summary
4-(Butylthio)phenylmethanol (also known as p-(butylthio)benzyl alcohol) is a specialized organosulfur intermediate critical in the synthesis of photoinitiators, pharmaceutical bioisosteres, and functionalized polymers. Characterized by a para-substituted benzene ring bridging a lipophilic butyl sulfide tail and a reactive hydroxymethyl head, this molecule serves as a versatile "linchpin" in organic synthesis. Its sulfide moiety provides a handle for oxidation modulation (to sulfoxides/sulfones), while the benzylic alcohol offers a gateway to electrophilic substitution, oxidation, or esterification.
This guide details the physicochemical properties, validated synthetic protocols, and reaction pathways of 4-(Butylthio)phenylmethanol, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
2.1 Structural Analysis
The molecule consists of a central aromatic core substituted at the 1- and 4-positions.
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Electron Donating Group (EDG): The butylthio (-S-Bu) group at the para position is a strong electron donor by resonance, activating the ring and increasing electron density at the benzylic position.
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Lipophilicity: The butyl chain significantly increases the logP compared to its methylthio analog, enhancing solubility in non-polar organic solvents and permeability in biological systems.
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Reactive Center: The primary benzylic alcohol is susceptible to oxidation (to aldehyde/acid) and nucleophilic substitution (via SN1 pathways due to the stabilized benzylic carbocation).
2.2 Property Data Table
Note: Specific experimental values for the butyl homolog are rare in open literature; values below are derived from authoritative data on the aldehyde precursor (CAS 53606-10-3) and the methylthio analog (CAS 3446-90-0).
| Property | Value / Description | Source/Inference |
| IUPAC Name | [4-(Butylsulfanyl)phenyl]methanol | Standard Nomenclature |
| Molecular Formula | C₁₁H₁₆OS | Calculated |
| Molecular Weight | 196.31 g/mol | Calculated |
| CAS Number (Precursor) | 53606-10-3 (Aldehyde) | [1] |
| Physical State | Viscous Oil or Low-Melting Solid | Inferred from Methylthio analog (MP 41-43°C) |
| Solubility | High: EtOH, DCM, Toluene; Low: Water | Lipophilic Butyl Chain |
| Predicted LogP | ~3.4 - 3.8 | Structure-Activity Relationship (SAR) |
| pKa (Alcohol) | ~15 (Typical primary alcohol) | General Chemical Principle |
Synthetic Methodologies
Two primary routes are established for the synthesis of 4-(Butylthio)phenylmethanol. Route A is preferred for high purity and yield, utilizing the commercially available aldehyde precursor.
Route A: Chemoselective Reduction of 4-(Butylthio)benzaldehyde
This method utilizes Sodium Borohydride (NaBH₄) to selectively reduce the aldehyde without affecting the sulfide linkage.
Reagents:
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4-(Butylthio)benzaldehyde (CAS 53606-10-3)[1]
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Sodium Borohydride (NaBH₄)
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Solvent: Methanol or Ethanol (Anhydrous)
Protocol:
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Dissolution: Dissolve 10.0 mmol of 4-(Butylthio)benzaldehyde in 30 mL of anhydrous methanol in a round-bottom flask.
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Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the hydride addition.
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Reduction: Slowly add 12.0 mmol (1.2 eq) of NaBH₄ in small portions over 15 minutes.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).
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Quenching: Quench excess hydride by adding 5 mL of water or saturated NH₄Cl solution dropwise.
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Extraction: Remove methanol under reduced pressure. Extract the residue with Dichloromethane (3 x 20 mL).
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Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. If necessary, purify via silica gel chromatography.
Route B: Nucleophilic Aromatic Substitution (SnAr)
Alternatively, the sulfide bond can be formed first by reacting 4-chlorobenzyl alcohol (or 4-nitrobenzyl alcohol) with butanethiol under basic conditions, though this often requires higher temperatures or catalysts.
Figure 1: Dual synthetic pathways for 4-(Butylthio)phenylmethanol. Route A (Reduction) is generally preferred for milder conditions.
Reactivity & Applications
4.1 Photoinitiator Synthesis
The primary industrial application of 4-(alkylthio)phenylmethanol derivatives is in the synthesis of Type I and Type II photoinitiators (e.g., morpholino-ketones like Omnirad 907 analogs).
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Mechanism: The alcohol is oxidized to the aldehyde, then reacted with morpholine and a Grignard reagent, followed by oxidation to the ketone.
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Role: The sulfur atom shifts the absorption maximum (λmax) to longer wavelengths (red-shift), improving curing efficiency under UV-LED sources.
4.2 Pharmaceutical Bioisosteres
The butylthio group acts as a lipophilic anchor.
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Metabolic Stability: The sulfide (-S-) can be oxidized in vivo to sulfoxide (-SO-) and sulfone (-SO₂-), altering polarity and potency. This "metabolic switch" is used in prodrug design.
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Linker Chemistry: The hydroxymethyl group allows attachment to pharmacophores via ether or ester linkages.
4.3 Oxidation Pathways
The molecule possesses two distinct oxidation sites: the sulfur atom and the benzylic carbon. Chemoselectivity is key.
Figure 2: Divergent reactivity profile showing S-oxidation vs. C-oxidation and substitution pathways.
Safety & Handling
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Hazards: Like most benzyl alcohols and sulfides, this compound is likely an Irritant (Skin/Eye) and potentially a Skin Sensitizer .
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Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent spontaneous oxidation of the sulfur to sulfoxide or the alcohol to benzaldehyde. Keep refrigerated (2-8°C).
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Odor: Expect a characteristic sulfide odor (disagreeable); handle in a well-ventilated fume hood.
References
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Guidechem. (n.d.). 4-(Butylthio)benzaldehyde CAS 53606-10-3.[1] Retrieved from
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PrepChem. (n.d.). Synthesis of 4-(n-butylthio)benzaldehyde. Retrieved from
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PubChem. (n.d.). 4-(Methylthio)benzyl alcohol (Analog Reference).[2] National Library of Medicine. Retrieved from
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Sigma-Aldrich. (n.d.). 4-(Methylthio)benzyl alcohol Product Sheet. Retrieved from
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Forensic Science International. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator.[3] Retrieved from
Sources
- 1. Page loading... [guidechem.com]
- 2. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 3. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance - PubMed [pubmed.ncbi.nlm.nih.gov]
